N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a phenyl group, and a pyridazinone moiety, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as a potential anti-tubercular agent .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra, leading to the inhibition of the bacterium’s growth or survival .
Result of Action
The compound has been found to exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, it showed 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth or survival of the bacterium at these concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone under reflux conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate
- N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-sulfonamide
Uniqueness
N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-(6-oxo-3-phenyl-1H-pyridazin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-20-15-19(21(25-24-20)18-9-5-2-6-10-18)26-11-13-27(14-12-26)22(29)23-16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKIBOHHULHQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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